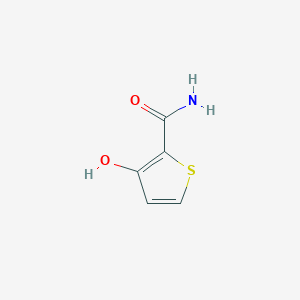

3-Hydroxythiophene-2-carboxamide

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast number of therapeutic agents. rroij.comijraset.com These organic compounds are characterized by a ring structure containing at least one atom that is not carbon, known as a heteroatom. britannica.com Nitrogen, oxygen, and sulfur are common heteroatoms that impart unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. rroij.comnih.gov

The prevalence of heterocyclic structures in over 85% of biologically active molecules underscores their importance. nih.gov This structural diversity allows medicinal chemists to design molecules with optimized pharmacokinetic properties and to address a wide range of diseases. rroij.com Heterocycles are integral to the development of antibiotics, anticancer agents, and drugs for neurodegenerative diseases, among others. nih.govreachemchemicals.com Their ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, with proteins and enzymes makes them ideal scaffolds for drug design. rroij.com

Thiophene (B33073) Nucleus as a Pharmacologically Promising Entity

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in a wide array of pharmacologically active compounds. cognizancejournal.com The thiophene nucleus is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without a significant loss of biological activity. wikipedia.org This property is valuable for modifying a drug's metabolic profile and intellectual property position.

Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. cognizancejournal.compharmaguideline.comencyclopedia.pub The electron-rich nature of the thiophene ring enhances its ability to interact with various biological targets. nih.gov Consequently, numerous drugs incorporating a thiophene moiety have received FDA approval, solidifying its status as a key building block in pharmaceutical research. nih.govresearcher.life

Historical Context of Thiophene-Based Drug Development

The journey of thiophene in science began in 1882 when Victor Meyer discovered it as an impurity in benzene derived from coal tar. wikipedia.org He identified thiophene as the substance responsible for the blue color reaction of crude benzene with isatin (B1672199) and sulfuric acid, a reaction previously attributed to benzene itself. nih.govwikipedia.org The name 'thiophene' is derived from the Greek words 'theion' (sulfur) and 'phaino' (to show or appear). nih.gov

Following its discovery, the structural and chemical similarities between thiophene and benzene spurred interest in its potential applications. Early research focused on understanding its chemical reactivity, which in many ways mirrors that of benzene. cognizancejournal.comwikipedia.org Over time, the synthesis of various thiophene derivatives led to the discovery of their diverse pharmacological activities. researchgate.net This has resulted in the development of numerous successful drugs containing the thiophene ring, such as the antiplatelet agent clopidogrel (B1663587) and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid. nih.govnih.gov The continued exploration of thiophene chemistry promises the development of new therapeutic agents. rsc.org

Overview of 3-Hydroxythiophene-2-carboxamide as a Research Focus

Within the vast family of thiophene derivatives, this compound has emerged as a compound of significant research interest. This molecule features a thiophene ring substituted with both a hydroxyl (-OH) group at the 3-position and a carboxamide (-CONH2) group at the 2-position. The presence of these functional groups is expected to influence its electronic properties and biological activity.

Recent studies have begun to explore the potential of this compound and its derivatives. For instance, research has investigated their synthesis and potential biological applications, including antioxidant and antibacterial activities. nih.gov One study reported that this compound derivatives demonstrated moderate antioxidant activity. nih.gov Further investigations into the synthesis and biological evaluation of related thiophene-2-carboxamide derivatives continue to highlight the therapeutic potential of this structural class. researchgate.net The strategic placement of the hydroxyl and carboxamide groups on the thiophene scaffold provides a platform for further chemical modification to develop novel compounds with enhanced pharmacological profiles.

Interactive Table: Properties of this compound and Related Compounds

This table summarizes key data points for this compound and its methyl ester precursor.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |

| This compound | C₅H₅NO₂S | 143.16 | Exhibits moderate antioxidant and antibacterial properties. nih.gov |

| Methyl 3-hydroxythiophene-2-carboxylate | C₆H₆O₃S | 158.18 | A key synthetic precursor to this compound. chemicalbook.comsigmaaldrich.com |

Interactive Table: Biological Activities of Thiophene Derivatives

This table provides an overview of the diverse pharmacological activities associated with the thiophene scaffold.

| Activity | Example Drug/Compound Class | Research Focus |

| Anti-inflammatory | Tiaprofenic acid, Tenoxicam | Inhibition of COX and LOX enzymes. nih.govencyclopedia.pub |

| Anticancer | OSI-930, Raltitrexed | Targeting various pathways involved in cancer progression. nih.govmdpi.com |

| Antimicrobial | Cefoxitin, Sertaconazole | Activity against a range of bacteria and fungi. nih.govfrontiersin.org |

| Antiviral | Thiophene Derivatives | Inhibition of viral entry and replication. nih.govnih.gov |

| Anticonvulsant | Tiagabine, Etizolam | Modulation of neurotransmitter activity. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxythiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-5(8)4-3(7)1-2-9-4/h1-2,7H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVURYQBOSVZXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715977 | |

| Record name | 3-Hydroxythiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57059-24-2 | |

| Record name | 3-Hydroxythiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxythiophene 2 Carboxamide and Its Derivatives

Strategies for the Synthesis of Substituted Thiophene-2-carboxamide Derivatives

The construction of the thiophene (B33073) ring is a fundamental step in accessing these valuable compounds. Several named reactions and synthetic approaches have been developed to afford polysubstituted thiophenes with a variety of functional groups.

Cyclization Reactions in 3-Hydroxythiophene-2-carboxamide Synthesis

A key strategy for synthesizing this compound derivatives involves the cyclization of appropriately substituted precursors. One such method begins with the reaction of N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in the presence of a base like sodium ethoxide. nih.gov This reaction proceeds through a sulfide (B99878) intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol (B145695) to yield the desired this compound. nih.gov This approach allows for the introduction of various substituents on the thiophene ring. nih.gov

Recent advances have also demonstrated that the cyclization of functionalized alkynes can be an efficient route to thiophene derivatives. nih.govmdpi.com For instance, palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes can produce benzothiophene-3-carboxylic esters. nih.gov Additionally, base-promoted heterocyclizations and iodocyclization reactions of sulfur-containing alkyne substrates offer regioselective and atom-economical pathways to substituted thiophenes. mdpi.com

A study from 2023 highlighted a data-driven approach to discover new dearomative cycloadditions of thiophenes, which can lead to complex three-dimensional fused rings through a ring-opening and electrocyclization cascade. acs.orgacs.org

Fiesselmann-Type Synthesis Approaches

The Fiesselmann thiophene synthesis is a powerful method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.orgderpharmachemica.com The mechanism proceeds through a series of base-catalyzed conjugate additions to form a thioacetal, which then cyclizes to the thiophene ring. derpharmachemica.com

A notable feature of the Fiesselmann synthesis is its regiocontrolled assembly of trisubstituted thiophenes under mild conditions. core.ac.uk Variations of this method have been developed to synthesize a range of derivatives, including those starting from cyclic β-ketoesters and thioglycolic acid. wikipedia.org The reaction can also be adapted to produce 3-aminothiophenes when a nitrile is used instead of an ester. wikipedia.org Furthermore, the use of ynone trifluoroborate salts in a Fiesselmann-type reaction provides a direct route to thiophenes bearing both boronate and carboxylate ester groups. core.ac.uk

Gewald Reaction in Thiophene Derivative Synthesis

The Gewald reaction is a versatile and widely used multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgscispace.comorganic-chemistry.org This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The reaction mechanism is understood to begin with a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to form the 2-aminothiophene product. wikipedia.org

The mild reaction conditions and the ready availability of starting materials contribute to the broad applicability of the Gewald reaction. scispace.com It has been successfully employed in the synthesis of a wide variety of substituted 2-aminothiophenes, which are valuable precursors for numerous biologically active compounds. researchgate.netumich.edu While the classic Gewald reaction yields 2-aminothiophenes, modifications and subsequent reactions of the products can lead to a diverse array of thiophene derivatives. For instance, 2-aminothiophene-3-carboxamides, synthesized via a Gewald-type approach, are versatile building blocks for various heterocyclic compounds. tubitak.gov.tr

Alkylation and Hydrolysis Reactions for 3-Substituted Thiophenes

The introduction of alkyl groups at the 3-position of the thiophene ring can be achieved through various synthetic routes. One approach involves a multi-step synthesis starting from 3-bromothiophene. Friedel-Crafts acylation, followed by reaction with ethyl thioglycolate and subsequent hydrolysis and decarboxylation, can yield 3-alkylthieno[3,2-b]thiophenes. rsc.org

A more concise two-step synthesis has been developed, which involves the preparation of a mono ketone, 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene, followed by a ring-formation reaction. rsc.org This method provides good yields for a series of 3-alkylthieno[3,2-b]thiophenes with varying alkyl chain lengths. rsc.org

Functionalization and Derivatization Techniques

Once the thiophene-2-carboxamide core is synthesized, further modifications can be introduced to modulate its chemical and biological properties.

Introduction of Azo Scaffolds and Their Chemical Reactivity

Azo scaffolds can be introduced into thiophene-2-carboxamide derivatives, leading to compounds with potential applications as dyes and biologically active agents. espublisher.com The synthesis of 4-arylazo-3-hydroxythiophene-2-carboxamides has been achieved through the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives. nih.gov

The chemical reactivity of these azo-functionalized thiophenes is of interest for further derivatization. The azo group (–N=N–) is an electrophilic site, and the aromatic rings attached to it can undergo electrophilic substitution reactions. youtube.comyoutube.com The position of substitution is directed by the existing groups on the thiophene and aryl rings. For example, in the presence of an activating group, such as a hydroxyl or amino group on an adjacent aromatic ring, electrophilic attack is often directed to the para position. youtube.com This reactivity allows for the synthesis of a wider range of complex thiophene-based azo compounds.

Research Findings on Substituted Thiophene-2-Carboxamides

| Compound Class | Synthetic Strategy | Key Intermediates/Reagents | Research Focus | Reference |

| 3-Hydroxythiophene-2-carboxamides | Cyclization | N-(4-acetylphenyl)-2-chloroacetamide, ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylates | Synthesis and antioxidant/antibacterial activity | nih.gov |

| 3-Alkylthieno[3,2-b]thiophenes | Alkylation/Cyclization | 3-Bromothiophene, ethyl thioglycolate | Development of a more efficient two-step synthesis | rsc.org |

| 2-Aminothiophenes | Gewald Reaction | Ketones/aldehydes, α-cyanoesters, sulfur | Versatile synthesis of polysubstituted thiophenes | wikipedia.orgscispace.com |

| 3-Hydroxy-2-thiophenecarboxylic acid derivatives | Fiesselmann Synthesis | α,β-Acetylenic esters, thioglycolic acid derivatives | Regiocontrolled synthesis of trisubstituted thiophenes | wikipedia.orgderpharmachemica.com |

| Thiophene boronates | Fiesselmann-type Reaction | Ynone trifluoroborate salts, methyl thioglycolate | Synthesis of bifunctional thiophenes | core.ac.uk |

Sulfonamide Derivative Synthesis and Characterization

The synthesis of novel thiophene derivatives incorporating a sulfonamide moiety is an area of significant research interest. A common strategy involves using precursor molecules that contain the sulfonamide group, which are then used to construct the thiophene ring. For instance, hydrazide-hydrazone derivatives can be prepared through the reaction of 2-cyanoacetohydrazide (B512044) with compounds like 4-acetyl-N-(p-tolyl)benzenesulfonamide. ekb.eg These intermediates serve as versatile building blocks for synthesizing a variety of heterocyclic compounds, including thiophenes. ekb.eg The structures of these newly formed compounds are typically confirmed using spectral analysis. ekb.eg

Table 1: Synthesis of Thiophene-Sulfonamide Derivatives

| Starting Material 1 | Starting Material 2 | Resulting Derivative Class |

|---|---|---|

| 2-Cyanoacetohydrazide | 4-acetyl-N-(p-tolyl)benzenesulfonamide | Hydrazide-hydrazone |

Chalcone (B49325) Derivative Synthesis and Characterization

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are significant synthetic targets, and their integration with a thiophene-2-carboxamide scaffold has led to novel derivatives. The primary method for synthesizing these compounds is the Claisen-Schmidt condensation. rasayanjournal.co.inscialert.net This reaction involves the base-catalyzed condensation of an appropriate aromatic ketone with a substituted aromatic benzaldehyde. scialert.net

In a typical procedure, a ketone such as 4-(acetyl phenyl) thiophene 2-carboxamide (B11827560) is reacted with various substituted benzaldehydes in ethanol. semanticscholar.org A base, commonly an aqueous solution of potassium hydroxide, is added to catalyze the reaction, which is stirred at room temperature for several hours. semanticscholar.org The resulting chalcone product precipitates and can be purified by recrystallization from ethanol. semanticscholar.org The characterization and confirmation of the synthesized structures rely on techniques like IR and mass spectroscopy, as well as elemental analysis. scialert.net

Table 2: General Characterization of Thiophene-Chalcone Derivatives

| Parameter | Method/Result |

|---|---|

| Synthesis Method | Claisen-Schmidt Condensation |

| Reactants | Thiophene-2-carboxamide with an acetylphenyl group, Substituted Benzaldehydes |

| Catalyst | Base (e.g., Potassium Hydroxide) |

| Purity & Structure Confirmation | Thin-Layer Chromatography (TLC), Melting Point, IR Spectroscopy, Mass Spectroscopy, Elemental Analysis scialert.net |

| Reported Yield | 68% (for a specific derivative) semanticscholar.org |

Palladium-Catalyzed Coupling Reactions in Thiophene Chemistry

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. youtube.comnih.gov These methods are widely applied in thiophene chemistry to create complex molecular architectures. Common examples include the Suzuki-Miyaura, Heck, and Sonogashira reactions. lumenlearning.comyoutube.com

The general mechanism for these reactions involves a catalytic cycle starting with a Pd(0) species. lumenlearning.com Key steps include:

Oxidative Addition: The palladium catalyst reacts with an organohalide (e.g., a bromo-thiophene), inserting itself into the carbon-halogen bond to form a Pd(II) complex. lumenlearning.com

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium center. lumenlearning.com In a Heck reaction, an alkene inserts into the palladium-carbon bond. lumenlearning.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. youtube.com

The choice of ligand is crucial for the catalyst's reactivity. Bulky, electron-rich trialkylphosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be particularly effective, allowing for the coupling of even challenging substrates like aryl chlorides under mild conditions. nih.gov

Table 3: Overview of Key Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner 1 | Coupling Partner 2 | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organohalide or Triflate | Organoboron compound (e.g., boronic acid) | Forms biaryl compounds or styrenes under basic conditions. lumenlearning.com |

| Heck Reaction | Organohalide or Triflate | Alkene | Forms a substituted alkene; requires a base. lumenlearning.com |

| Sonogashira Coupling | Organohalide or Triflate | Terminal Alkyne | Forms a disubstituted alkyne; often requires a copper co-catalyst. youtube.com |

| Negishi Coupling | Organohalide or Triflate | Organozinc compound | Effective for coupling hindered reaction partners. nih.gov |

Stereoselective Synthesis and Chiral Thiophene-2-carboxamides

The development of methods for stereoselective synthesis is critical for producing enantiomerically pure compounds. In the context of thiophene-2-carboxamides, palladium catalysis has been successfully employed to achieve atroposelective synthesis, yielding axially chiral biaryls. rsc.org

One such method is the Pd(II)-catalyzed amide-directed atroposelective C–H olefination. This reaction can be used to synthesize axially chiral biaryl-2-carboxamides with high levels of enantioselectivity. rsc.org The key to achieving this stereocontrol is the use of an inexpensive, commercially available chiral ligand, such as L-pyroglutamic acid (L-pGlu-OH). rsc.org This approach has been shown to produce a range of axially chiral biaryls in good to excellent yields and with high enantiomeric excess (ee). rsc.org The resulting chiral carboxamides can be further transformed into chiral carboxylic acids, which themselves can serve as valuable ligands in other asymmetric reactions. rsc.org

Table 4: Atroposelective Synthesis of Chiral Biaryl-2-carboxamides

| Feature | Description |

|---|---|

| Reaction Type | Pd(II)-catalyzed atroposelective C–H olefination rsc.org |

| Target Molecules | Axially chiral biaryl-2-carboxamides rsc.org |

| Catalyst System | Palladium(II) with a chiral ligand rsc.org |

| Chiral Ligand Example | L-pyroglutamic acid (L-pGlu-OH) rsc.org |

| Reported Outcome | Good to excellent yields (up to 96%) and enantioselectivities (up to 99% ee) rsc.org |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new transformations. The synthesis of 3-hydroxythiophene-2-carboxamides often proceeds through a one-step condensation and cyclization process. nih.gov

A widely accepted pathway involves the reaction of an active methylene (B1212753) compound, such as N-(4-acetylphenyl)-2-chloroacetamide, with a functionalized thiocarbamoyl or mercaptoacrylate compound in the presence of a base like sodium ethoxide. nih.govsmolecule.com The mechanism can be broken down into the following key steps:

Nucleophilic Substitution: The reaction initiates with the substitution of the chlorine atom from the chloroacetamide derivative by the sulfur atom of the mercapto-reagent. This step forms a crucial sulfide intermediate. nih.gov

Intramolecular Cyclization: The sulfide intermediate then undergoes an intramolecular heterocyclization. This involves a nucleophilic attack from a carbanion (generated by the base) onto a carbonyl or cyano group within the molecule. nih.gov

Elimination/Dehydration: The final step is the elimination of a small molecule, such as ethanol or water, from the cyclized intermediate to form the aromatic thiophene ring, yielding the 3-hydroxythiophene product. nih.gov

The structures of the intermediates and final products are typically validated using spectroscopic methods, including IR and ¹H NMR, which provide data consistent with the proposed molecular structures. nih.gov

Pharmacological and Biological Activities of 3 Hydroxythiophene 2 Carboxamide Derivatives

Antimicrobial Properties

The inherent chemical structure of thiophene-based compounds, including 3-hydroxythiophene-2-carboxamide derivatives, makes them promising candidates for antimicrobial agents. The sulfur atom in the thiophene (B33073) ring can interact with microbial enzymes and receptors, while the carboxamide group offers opportunities for hydrogen bonding, contributing to their biological effects.

Studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties, with efficacy varying based on the specific substitutions on the thiophene ring and the bacterial species being tested.

Research indicates that this compound derivatives are often more effective against Gram-positive bacteria than Gram-negative bacteria. In a comparative study, a series of these compounds showed antibacterial activity with inhibition percentages ranging from 20.0% to 78.3% against tested Gram-positive strains. nih.gov Specifically, one derivative featuring a methoxy (B1213986) group substitution demonstrated significant efficacy, with an inhibition of 70.8% against Staphylococcus aureus and 78.3% against Bacillus subtilis. nih.gov

Table 1: Antibacterial Activity of this compound Derivative (3b)

| Bacterial Strain | Type | Inhibition (%) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 70.8% | nih.gov |

| Bacillus subtilis | Gram-Positive | 78.3% | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | 78.3% | nih.gov |

The antibacterial potency of thiophene-2-carboxamide derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have revealed several key insights:

Substitution at the 3-position: The nature of the substituent at the 3-position of the thiophene ring is critical. For example, 3-amino thiophene-2-carboxamide derivatives have been found to be more potent antibacterial agents than their 3-hydroxy or 3-methyl counterparts. nih.gov The presence of the amino group is believed to enhance the molecule's interaction with bacterial targets. nih.gov

Aryl Substituents: Modifications to other parts of the molecule also significantly influence activity. Derivatives substituted with a methoxy group on an associated aryl ring have demonstrated superior inhibition against both Gram-positive and Gram-negative bacteria compared to those with methyl or chloro substitutions. nih.gov

Amide Group and Side Chains: The amide group and its substituents are crucial for activity. The presence of a thiophene ring, an amide group, and piperidinyl and carbonyl groups has been identified as important for interacting with bacterial outer membrane proteins. nih.govresearchgate.net Furthermore, the position of these substituents matters; an ortho substitution on a phenyl ring was found to be more effective against E. coli than a para substitution. nih.gov

Thiophene derivatives, including those with a carboxamide moiety, are recognized for their potential as antifungal agents. researchgate.net They can interfere with fungal cell processes, making them a subject of interest for developing new treatments against fungal infections.

While direct studies on this compound are limited, research on structurally related thiophene derivatives provides strong evidence of their antifungal potential. One study on a 2-aminothiophene derivative showed potent fungicidal action against fluconazole-resistant Candida species, including C. albicans, with MIC values ranging from 100 to 200 µg/mL. nih.govnih.gov This compound was found to cause significant ultrastructural changes in the fungal cells. sioc-journal.cn Other research has identified thiophene analogues as active against Aspergillus niger. nih.gov Furthermore, novel pyrazole-thiophene carboxamides have shown good activity against various plant pathogenic fungi. These findings suggest that the thiophene carboxamide scaffold is a promising framework for the development of effective antifungal agents.

Table 2: Antifungal Activity of a 2-Aminothiophene Derivative (2AT)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 100-200 µg/mL | nih.gov |

| Candida glabrata | 100-200 µg/mL | nih.gov |

| Candida tropicalis | 100-200 µg/mL | nih.gov |

| Candida parapsilosis | 100-200 µg/mL | nih.gov |

Anticancer and Antineoplastic Activities

SAR in Anticancer Thiophenes

The structure-activity relationship (SAR) of thiophene derivatives has been a key area of investigation for developing novel anticancer agents. The thiophene scaffold is considered a privileged pharmacophore in medicinal chemistry due to its versatile biological attributes. nih.gov The planarity and aromaticity of the thiophene ring facilitate binding to various biological targets, while the sulfur atom can enhance drug-receptor interactions through hydrogen bonding. mdpi.comnih.gov

Research into thiophene carboxamide derivatives has revealed several structural features crucial for their antiproliferative activity. The carboxamide group, particularly at the C-3 position of a benzo[b]thiophene ring, has been shown to enhance anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. researchgate.net

Furthermore, certain thiophene-2-carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent. nih.govmdpi.com In one study, a series of these derivatives were synthesized and tested against various cancer cell lines. mdpi.com The findings highlighted that the polar surface area of the synthesized structures was similar to that of CA-4, suggesting a comparable ability to permeate cell membranes. mdpi.com The thiophene ring's high aromaticity was found to be critical for the interaction profile within the tubulin-colchicine-binding pocket. nih.govresearchgate.net

Studies have demonstrated that substitutions on the thiophene ring system significantly influence cytotoxic activity. For instance, 2-bromo-5-substituted thiophenes have shown potent and selective anticancer activity against liver (HepG2) and colorectal (Caco-2) cancer cell lines. mdpi.com Thiophene-2-carboxamides bearing various aryl substituents have also demonstrated cytotoxicity in breast, liver, and leukemia cell lines. mdpi.com

| Derivative Class | Key Structural Feature | Observed Anticancer Activity | Reference |

|---|---|---|---|

| Benzo[b]thiophene-3-carboxamides | Carboxamide at C-3 | Enhanced anti-proliferative activity on MDA-MB-231 and MCF-7 breast cancer cells. | researchgate.net |

| Phenyl-thiophene-carboxamides (CA-4 Biomimetics) | Thiophene ring, trimethoxyphenyl moiety mimic | Significant activity against Hep3B liver cancer cells (e.g., compound 2b IC50 = 5.46 µM). nih.govmdpi.com | nih.govmdpi.com |

| 2-Bromo-5-substituted thiophenes | Bromine at C-2, aryl group at C-5 | Potent and selective cytotoxicity against HepG2 and Caco-2 cell lines. mdpi.com | mdpi.com |

| 2-Thioureidothiophene-3-carboxylates | Thioureido group at C-2 | Inhibition of cancer cell migration and synergy with doxorubicin in ovarian cancer cells. nih.gov | nih.gov |

Anti-inflammatory and Analgesic Properties

Thiophene-based compounds are recognized for their significant anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples. nih.govmdpi.com The structural framework of thiophene is considered a privileged structure for the design and discovery of new anti-inflammatory agents. nih.govmdpi.com Research has indicated that the presence of specific functional groups, such as carboxylic acids, esters, amides, and amines, is important for their anti-inflammatory activity. nih.gov These groups often play a crucial role in the interaction with biological targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

The primary mechanism behind the anti-inflammatory effect of many thiophene derivatives is the inhibition of COX and LOX enzymes, which are key players in the inflammatory cascade. nih.gov A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives has been synthesized and evaluated for their ability to inhibit 5-LOX and COX enzymes. nih.gov Structure optimization of these compounds led to derivatives with promising in vitro activity as dual 5-LOX/COX inhibitors, exhibiting submicromolar IC50 values for the inhibition of 5-LOX and COX-1. nih.gov

In other studies, specific thiophene derivatives have demonstrated potent and selective inhibition. One compound showed greater COX-2 inhibition than the standard drug celecoxib and higher LOX inhibition than sodium meclofenamate. nih.gov Another derivative was found to inhibit the 5-LOX enzyme by approximately 57% at a concentration of 100 µg/mL in in vitro assays. nih.gov These findings underscore the potential of the thiophene scaffold in developing selective or dual inhibitors of key inflammatory enzymes.

In Vivo Anti-inflammatory Models

The anti-inflammatory potential of thiophene derivatives has been confirmed in various in vivo models. The carrageenan-induced paw edema model in rodents is a classic and widely used assay to screen for acute anti-inflammatory activity. mdpi.comnih.gov In this model, several 2-amino-thiophene derivatives have shown significant anti-inflammatory effects. nih.gov

For example, two thiophenic derivatives, compounds 16 and 17, which both feature methyl and chlorine substituents, displayed anti-inflammatory activity comparable to the standard NSAID, sodium diclofenac. nih.gov These compounds reduced the inflammatory process by 48.94% and 47%, respectively. nih.gov Such results from in vivo studies provide crucial validation for the therapeutic potential of these compounds and highlight their efficacy in a complex biological system.

Antioxidant Activities and Radical Quenching Mechanisms

Thiophene derivatives, including those of this compound, have been investigated for their antioxidant properties. nih.govresearchgate.net The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic value, as oxidative stress is implicated in numerous pathological conditions.

DPPH Free Radical Scavenging Assays

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common, rapid, and simple spectrophotometric method used to evaluate the antioxidant capacity of compounds. mdpi.comekb.eg The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow. ekb.eg

The antioxidant activity of various thiophene derivatives has been assessed using this method. For instance, a study on symmetrically substituted thieno[2,3-b]thiophenes demonstrated a dose-dependent DPPH radical scavenging ability. ekb.eg The scavenging activity of one such compound ranged from 15.55% at 50 µg/mL to 55.3% at 450 µg/mL. ekb.eg This indicates that the thiophene core structure contributes to radical quenching mechanisms.

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for determining the antioxidant activity of both hydrophilic and lipophilic compounds. nih.govscienceopen.com The assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization. nih.govmdpi.com

In a study evaluating a series of newly synthesized thiophene-2-carboxamide derivatives, their antioxidant activity was determined using the ABTS method. nih.govnih.gov The results showed that 3-hydroxy thiophene-2-carboxamide derivatives exhibited moderate antioxidant activity. nih.gov In comparison, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, with one derivative (7a) achieving 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid. nih.govnih.gov The 3-methyl thiophene-2-carboxamide derivatives displayed the lowest activity. nih.gov

| Compound | Substitution at Position 3 | Inhibition (%) |

|---|---|---|

| 3a | Hydroxy | 26.7 |

| 3b | Hydroxy | 54.9 |

| 3c | Hydroxy | 28.4 |

| 7a | Amino | 62.0 |

| Ascorbic Acid (Standard) | - | 88.44 |

Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) Mechanisms

The antioxidant activity of chemical compounds is primarily governed by two major mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). While specific mechanistic studies exclusively on this compound are not extensively detailed in the literature, its structural features, particularly the hydroxyl (-OH) group at the 3-position of the thiophene ring, allow for a theoretical elucidation of its potential antioxidant action through these pathways.

In the HAT mechanism, an antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The phenolic hydroxyl group on the thiophene ring is a classic functional group known to participate in HAT. The stability of the resulting antioxidant radical is a key determinant of its efficacy. For 3-hydroxythiophene derivatives, the donation of a hydrogen atom from the hydroxyl group would generate a thiophenoxyl radical, which can be stabilized by resonance within the aromatic thiophene ring system.

Alternatively, the SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the radical. The electron-rich nature of the thiophene ring, enhanced by the electron-donating hydroxyl group, makes the this compound scaffold a plausible candidate for engaging in the SET mechanism.

In many phenolic antioxidants, a concerted mechanism or a proton-coupled electron transfer (PCET) can occur, which has features of both HAT and SET. The specific pathway taken by a this compound derivative would be influenced by factors such as the solvent, the pH, and the nature of the free radical being scavenged.

Influence of Substituents on Antioxidant Potency

The antioxidant capacity of the thiophene-2-carboxamide scaffold is highly dependent on the nature and position of substituents on the thiophene ring. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 3-position significantly modulate the compound's ability to scavenge free radicals.

Research has shown that 3-amino thiophene-2-carboxamide derivatives exhibit the highest antioxidant activity, with inhibition percentages reaching up to 62.0% in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net This is followed by the this compound derivatives, which display moderate antioxidant activity with inhibition ranging from 28.4% to 54.9%. researchgate.net The 3-methyl thiophene-2-carboxamide derivatives show the lowest antioxidant potency, with inhibition percentages between 12.0% and 22.9%. researchgate.net

Enzyme Inhibition Studies

Derivatives of the thiophene carboxamide scaffold, particularly the bicyclic thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines which can be synthesized from 2-aminothiophene-3-carboxamide precursors, have been identified as potent inhibitors of several protein kinases. These enzymes are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer.

Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Pyruvate Dehydrogenase Kinase (PDK) is a key enzyme in cellular metabolism that regulates the activity of the pyruvate dehydrogenase complex (PDC). By inhibiting PDC, PDKs facilitate a switch from mitochondrial respiration to aerobic glycolysis, a hallmark of many cancer cells known as the Warburg effect. Research has identified thieno[3,2-d]pyrimidin-4(3H)-one derivatives as inhibitors of PDK1. nih.gov Through a fragment-based screening approach, these compounds were designed and synthesized, leading to novel 6,7-disubstituted thienopyrimidin-4-ones that demonstrated low micromolar inhibitory activity against PDK1 in biochemical assays. nih.gov This suggests that the thienopyrimidine scaffold, derived from thiophene carboxamides, is a viable starting point for developing inhibitors that can modulate cellular metabolism.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, migration, and apoptosis. researchgate.net Aberrant FGFR signaling is a known driver in various cancers. A novel class of thieno[2,3-d]pyrimidines has been discovered to be potent inhibitors of FGFR1. researchgate.net Structure-activity relationship studies revealed that N-phenyl substituted derivatives with a meta-hydroxyl group on the phenyl ring were the most active, exhibiting submicromolar IC50 values. researchgate.net This enhanced potency is likely due to the formation of a hydrogen bond with the FGFR1 binding pocket. researchgate.net Further studies on C-2 substituted 3H-thieno[2,3-d]pyrimidin-4-one derivatives also identified compounds with remarkable FGFR1 inhibitory activity (e.g., 79.93% inhibition at 10 µM) and potent anti-proliferative effects in cancer cell lines overexpressing FGFR1. nih.gov

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that is involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis. Its activity is often elevated in cancer cells, making it an attractive therapeutic target. A series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids has been synthesized and evaluated as inhibitors of human protein kinase CK2. The most active compounds, such as 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, displayed potent inhibition with IC50 values of 0.1 µM and 0.125 µM, respectively. These compounds act as ATP-competitive inhibitors and show considerable selectivity for CK2 over other protein kinases.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a central role in cellular stress responses, inflammation, and apoptosis. While various chemical scaffolds, such as benzoheterocyclic-substituted amides and pyridin-2-yl ureas, have been developed as potent ASK1 inhibitors, specific research detailing the inhibitory activity of this compound or its direct thienopyrimidine derivatives against ASK1 is not extensively available in the public domain. The development of inhibitors for ASK1 is an active area of research, and the exploration of diverse heterocyclic systems, including the thiophene carboxamide scaffold, may yield novel therapeutic candidates in the future.

DNA Interaction Studies

The ability of small molecules to interact with DNA is a key mechanism for many therapeutic agents. Thiophene-based compounds, in particular, have shown promise as DNA-binding agents, with a specific affinity for the minor groove.

Minor Groove Binding Affinity

Thiophene-containing scaffolds have demonstrated a strong potential for binding to the minor groove of DNA, particularly at AT-rich sequences. Research on related thiophene-based diamidine derivatives reveals that these molecules can achieve a high affinity for the minor groove, with binding constants (KD) under 10 nM. nih.gov This strong interaction is facilitated by the formation of hydrogen bonds between the amidine groups of the compound and the bases on the floor of the groove. nih.gov

The substitution of a furan ring with a thiophene ring in certain diamidine structures has been shown to increase the binding affinity by more than tenfold. nih.gov This enhanced affinity is attributed to subtle differences in the bond angles of thiophene compared to furan, which results in a more favorable positioning of the terminal amidine groups for interaction with DNA. nih.gov

Conformation of Thiophene-2-carboxamide Scaffolds in DNA Binding

The conformation of a molecule is critical for its ability to effectively bind to a biological target. For DNA minor groove binders, the molecule's curvature must match the shape of the groove. Thiophene-based systems exhibit a molecular structure with nearly optimal curvature for this purpose. nih.gov Specifically, systems incorporating a central thiophene ring, flanked by benzimidazole and phenyl groups, achieve a curvature value between 140–145°, which is considered ideal for high-affinity binding in the DNA minor groove. nih.gov

This complementary shape allows the molecule to fit snugly within the groove, maximizing van der Waals contacts with the groove walls. nih.gov The binding of these thiophene derivatives can also induce conformational changes in the DNA itself. X-ray crystallography studies have shown that the binding of a ligand can cause the minor groove to widen by approximately 1 Å to better accommodate the molecule. researchgate.net This interaction underscores the structural role of the thiophene scaffold in facilitating sequence-specific recognition and binding within the DNA minor groove. nih.gov

Potential Against Other Pathologies

Beyond their interactions with DNA, derivatives of this compound have been investigated for a variety of other therapeutic applications.

Anticonvulsant Effects

Several novel hybrid compounds incorporating a thiophene ring have shown significant promise as anticonvulsant agents. These derivatives, particularly those combined with a pyrrolidine-2,5-dione moiety, have been evaluated in established animal models of epilepsy, including the maximal electroshock (MES) and the psychomotor (6 Hz) seizure tests. nih.govresearchgate.net

One of the most promising compounds identified is 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4), which demonstrated superior activity compared to established antiepileptic drugs. nih.govresearchgate.net Another lead compound, designated as 33 (a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative), also exhibited potent antiseizure properties. nih.gov The efficacy of these compounds is believed to stem from their balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

| Compound | MES Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Compound 4 | 62.14 | 75.59 | nih.govresearchgate.net |

| Compound 33 | 27.4 | 30.8 | nih.gov |

| Valproic Acid (VPA) | 252.7 | 130.6 | nih.gov |

| Ethosuximide (ETX) | - | 221.7 | nih.gov |

Anti-tubercular Activity

The thiophene carboxamide scaffold is a recognized pharmacophore in the development of new anti-tubercular agents. researchgate.net Quantitative structure-activity relationship (QSAR) studies have been performed on various substituted thiophene carboxamide derivatives to investigate the structural features that govern their activity against Mycobacterium tuberculosis. jetir.org These studies utilize the minimum inhibitory concentration (MIC) values of the compounds to build predictive models for designing more potent derivatives. jetir.org While specific MIC values for this compound derivatives are not detailed in the provided research, related thiophene/carboxamide compounds have been identified from library screenings as having inhibitory activity against several pathogenic bacteria. researchgate.net The development of new drugs is critical due to the prevalence of multidrug-resistant tuberculosis strains. jetir.org

Anti-fibrillogenic Activity (e.g., Amyloid Aggregation)

Derivatives of benzo[b]thiophene-2-carboxamide have been identified as potent modulators of amyloid-beta (Aβ42) peptide aggregation, a key pathological process in Alzheimer's disease. nih.govresearchgate.net Interestingly, these compounds can act as either inhibitors or promoters of fibril formation, depending on the specific substitutions on the N-phenyl ring. nih.gov

This dual activity was demonstrated in thioflavin-T (ThT) fluorescence-based kinetic assays. Compounds possessing a methoxyphenol group were found to inhibit Aβ42 aggregation in a concentration-dependent manner, with one derivative achieving a maximum inhibition of 54%. nih.govresearchgate.net Conversely, derivatives containing a 4-methoxyphenyl substituent significantly accelerated Aβ42 fibrillogenesis, with one compound causing a 2.7-fold increase in aggregation. researchgate.net Furthermore, some of the inhibitory benzo[b]thiophene-2-carboxamide derivatives provided significant neuroprotection against Aβ42-induced cytotoxicity in neuronal cell lines. researchgate.net

| Core Scaffold | Substituent Group | Effect on Aβ42 Aggregation | Reference |

|---|---|---|---|

| N-phenylbenzo[b]thiophene-2-carboxamide | Methoxyphenol | Inhibition | nih.gov |

| N-phenylbenzo[b]thiophene-2-carboxamide | 4-Methoxyphenyl | Promotion / Acceleration | nih.gov |

Computational Chemistry and in Silico Approaches

Quantum Chemical Data Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometries, electronic distributions, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE H-L), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. libretexts.orgrsc.org A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

In a DFT study of 3-substituted thiophene-2-carboxamide derivatives, the electronic properties were analyzed to understand the influence of different functional groups at the 3-position. nih.govscispace.com The study calculated the HOMO and LUMO energies and the corresponding energy gap for derivatives featuring hydroxyl (-OH), methyl (-CH₃), and amino (-NH₂) groups. nih.govscispace.com The results indicated that the nature of the substituent significantly impacts the electronic properties. Specifically, the amino-substituted derivatives were found to have the highest HOMO-LUMO energy gap, while the methyl-substituted derivatives had the lowest. nih.govscispace.com A high propensity of a molecule to donate electrons is often indicated by high E-HOMO values. researchgate.net

Calculated Electronic Properties of 3-Substituted Thiophene-2-Carboxamide Derivatives

| Derivative Group | Relative HOMO-LUMO Energy Gap (ΔE H-L) |

|---|---|

| Amino Derivatives (e.g., 3-Aminothiophene-2-carboxamide) | Highest |

| Hydroxyl Derivatives (e.g., 3-Hydroxythiophene-2-carboxamide) | Intermediate |

| Methyl Derivatives (e.g., 3-Methylthiophene-2-carboxamide) | Lowest |

This table is based on the qualitative findings reported in the study by Metwally et al. (2023), which compared the relative energy gaps of different classes of derivatives. nih.govscispace.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding drug-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates.

Molecular docking studies on thiophene-2-carboxamide derivatives have elucidated their binding modes within the active sites of various protein targets. nih.gov For a series of 3-substituted thiophene-2-carboxamides, docking simulations were performed against five different proteins. nih.govscispace.com The results detailed the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the amino acid residues of the enzymes. nih.govscispace.com For instance, derivatives of this compound were shown to form key interactions within the binding pocket of the protein 2AS1. nih.gov The carboxamide and hydroxyl groups are often critical for forming a chelating motif that can interact with metal ions, such as Mg²⁺, within an enzyme's active site, a mechanism proposed for some benzothiazine-3-carboxamide derivatives targeting HIV integrase. nih.gov The regulation of ligand binding affinity is complex, as it involves a competition between protein-ligand hydrogen bonds and interactions with surrounding water molecules. nih.gov

Docking programs calculate a score or binding energy (typically in kcal/mol) that estimates the binding affinity between the ligand and the protein. nih.govnih.gov A lower (more negative) docking score generally indicates a stronger, more favorable binding interaction. nih.gov

In the study of 3-substituted thiophene-2-carboxamide derivatives, compounds 3b and 3c (specific structures from the study) demonstrated the highest binding scores with the 2AS1 protein, indicating strong potential binding. nih.govscispace.com In other research on related thiophene (B33073) sulfonamide derivatives, docking scores against the enoyl acyl carrier protein reductase (InhA) ranged from -6 to -12 kcal/mol, highlighting the potential of the thiophene scaffold for strong protein binding. researchgate.net Similarly, a study on thiazole (B1198619) carboxamide derivatives as COX inhibitors reported docking scores for the ligands ranging from -5.49 to -6.58 kcal/mol against COX-2. nih.gov These values serve as a benchmark for the binding potential of carboxamide-containing heterocyclic compounds.

Illustrative Docking Scores for Thiophene Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene Sulfonamides | Enoyl Acyl Carrier Protein Reductase (2NSD) | -6 to -12 | researchgate.net |

| 3-Substituted Thiophene-2-carboxamides | Protein (2AS1) | High (Specific values not detailed) | nih.govscispace.com |

| Thiazole Carboxamides | Cyclooxygenase-2 (COX-2) | -5.49 to -6.58 | nih.gov |

| Benzothiazine-3-carboxamides | HIV Integrase (3OYA) | Up to -12.8 (for reference ligand) | nih.gov |

A significant outcome of molecular docking is the identification of potential biological targets for a given compound, which helps in understanding its mechanism of action and therapeutic potential. For thiophene-based compounds, docking studies have suggested a variety of molecular targets. For example, thiophene sulfonamides have been docked against CDK1/CyclinB1/CKS2, suggesting a role in cell cycle regulation, and the insulysin enzyme (IDE), pointing towards metabolic pathways. researchgate.net Other studies have examined the binding of thiophene derivatives to S. aureus tyrosyl-tRNA synthetase, indicating potential as antimicrobial agents. researchgate.net The docking of this compound derivatives into the 2AS1 protein suggests a specific interaction that could be further explored for therapeutic purposes. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR are methodologies used to correlate the chemical structure of a compound with its biological activity. SAR provides qualitative insights, while QSAR develops mathematical models to predict the activity of new compounds. frontiersin.orgnih.gov

For thiophene-2-carboxamide derivatives, SAR analysis has been conducted based on synthetic modifications and subsequent biological testing. nih.gov A study investigating 3-substituted derivatives with hydroxyl, methyl, and amino groups revealed that the nature of the substituent at the 3-position is critical for activity. nih.govscispace.com For instance, in antibacterial assays, a specific amino-substituted thiophene-2-carboxamide (compound 7b in the study) showed the highest activity index against several bacterial strains. nih.govscispace.com

QSAR studies on a broader set of thiophene amides have identified key physicochemical properties that govern their antitumor activity. nih.gov These models found that molecular volume, the sum of hydrophobic surfaces, and the presence of an easily ionizable group are highly important for the activity of heterocyclic amides against specific cancer cell lines. nih.gov Such models are invaluable for designing new compounds with potentially enhanced biological activity. frontiersin.orgnih.gov Classification structure-activity relationship (CSAR) models have also been successfully used to predict the genotoxicity of thiophene derivatives based on molecular descriptors. researchgate.net

Impact of Substituents on Biological Potency

The biological activity of the this compound scaffold is highly sensitive to the nature and position of its substituents. The thiophene ring itself is considered a valuable pharmacophore, with its aromaticity and planar structure facilitating binding to biological receptors. mdpi.com Functionalization of this core can significantly enhance selectivity and potency. mdpi.com

Studies comparing derivatives at the 3-position have shown that an amino group generally confers greater antibacterial activity than a hydroxyl group. For instance, 3-aminothiophene-2-carboxamide (B122380) derivatives consistently exhibit higher inhibition percentages against both Gram-positive and Gram-negative bacteria compared to their this compound counterparts. nih.gov The 3-methylthiophene-2-carboxamide (B1269094) derivatives tend to show the lowest activity. nih.gov Furthermore, substituents on the aryl group attached to the carboxamide nitrogen also play a crucial role. A methoxy (B1213986) group in this position has been linked to the best inhibition activity against several bacterial strains. nih.gov

In the context of anticancer activity, derivatives designed as biomimetics of Combretastatin A-4 (CA-4) have been investigated. nih.gov The introduction of various substituted phenyl rings on the carboxamide nitrogen influences the molecule's ability to act as a tubulin polymerization inhibitor. nih.gov For example, derivatives with specific substitutions demonstrated potent activity against hepatocellular carcinoma cell lines, with IC₅₀ values in the low micromolar range. nih.gov The electronic properties of the thiophene ring are key; a higher electron density, influenced by substituents, is thought to enhance interactions within the binding site of target proteins. nih.gov

Table 1: Effect of 3-Position Substituent on Antibacterial Activity

| Substituent at 3-Position | General Antibacterial Activity Range (% Inhibition) | Reference |

|---|---|---|

| Amino (-NH₂) | 40.0% to 86.9% | nih.gov |

| Hydroxy (-OH) | 20.0% to 78.3% | nih.gov |

| Methyl (-CH₃) | No activity to 47.8% | nih.gov |

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME and toxicity (ADME-T) predictions are essential for evaluating the drug-like properties of this compound derivatives. These computational models assess a compound's pharmacokinetic and physicochemical profiles to forecast its viability as a drug candidate. nih.gov Studies on various thiophene-2-carboxamide derivatives have indicated very good ADME assessments, suggesting their suitability for further development. nih.govresearchgate.net It has been noted that unsubstituted thiophene rings can be metabolically unstable, but the presence of electron-withdrawing substituents, such as the carboxamide group, can increase stability against metabolic oxidation by cytochrome P450 enzymes. nih.gov

Oral Bioavailability and Drug-Likeness Assessment

A critical component of ADME prediction is the assessment of oral bioavailability. In silico analysis of this compound and its analogs suggests that these compounds generally possess good oral bioavailability. researchgate.net Drug-likeness is often evaluated using parameters like Lipinski's Rule of Five and specific descriptors. The parent compound, this compound, has a calculated XLogP3 value of 1, indicating a favorable lipophilicity profile. smolecule.com More extensive analyses on derivatives using software like QikProp have been performed to calculate a range of physicochemical descriptors to ensure they align with the profiles of known FDA-approved drugs. nih.gov

Pharmacokinetics and Pharmacodynamics Prediction

Computational tools are used to predict the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of thiophene carboxamides. nih.gov Pharmacokinetic parameters related to absorption, distribution, metabolism, and excretion are calculated to estimate a compound's journey through the body. nih.gov

For pharmacodynamics, molecular docking studies predict how these compounds bind to biological targets. smolecule.com For instance, derivatives of this compound are predicted to form hydrogen bonds and π–π interactions with amino acid residues within the active sites of proteins. smolecule.com In anticancer research, docking simulations have shown that these compounds can fit within the colchicine-binding pocket of tubulin, a key target for mitotic inhibitors. nih.gov

Theoretical Prediction of Activities (e.g., PASS)

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a compound's likely biological activities based on its structure. PASS analysis performed on derivatives of this compound has indicated a high probability of antimitotic and antineoplastic (anticancer) activities. researchgate.net The same prediction also suggested a potent inhibitory activity against the insulysin enzyme (IDE), an enzyme involved in the degradation of insulin (B600854) and other peptides. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights than static molecular docking. nih.govsmolecule.com MD simulations have been employed to study the stability of complexes formed between thiophene carboxamide derivatives and their biological targets. nih.gov In a study of anticancer derivatives targeting tubulin, MD simulations were run for 100 nanoseconds. nih.gov The results confirmed that the compounds formed stable and compact complexes within the tubulin binding pocket, reinforcing the findings from molecular docking and supporting their proposed mechanism of action. nih.gov These simulations are crucial for validating the binding patterns and affirming the stability of the ligand-receptor interactions. nih.gov

Mentioned Compounds

Biochemical Pathways and Mechanisms Influenced by 3 Hydroxythiophene 2 Carboxamide

Modulation of Metabolic Pathways

Thiophene-based compounds, including 3-Hydroxythiophene-2-carboxamide, can influence metabolic processes through various mechanisms, primarily by interacting with enzymes and participating in cellular signaling.

The metabolism of drugs containing a thiophene (B33073) ring can be dependent on cytochrome P450 enzymes, leading to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides. acs.org The carboxamide group is also significant, as the carboxamide bond (-CO-NH-) is a fundamental component of proteins and its resistance to hydrolysis is crucial in biological systems. mdpi.com

Derivatives of thiophene carboxamide have shown inhibitory activity against several enzymes:

17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2): Thiophene amide derivatives have been investigated as inhibitors of 17β-HSD2, an enzyme implicated in conditions like osteoporosis. nih.gov Strategies to enhance the metabolic stability of these inhibitors involve modifying their structure to overcome rapid biotransformation. nih.gov

Sphingomyelin (B164518) Synthase 2 (SMS2): A novel thiophene carboxamide analogue was identified as a highly potent and selective inhibitor of SMS2. nih.gov Systematic optimization of the compound's structure led to a derivative with an IC₅₀ value of 15 nmol/L, demonstrating significant potential for targeted enzyme inhibition. nih.gov

Metallo-β-lactamase: In studies on antibacterial mechanisms, a 3-hydroxy thiophene carboxamide derivative demonstrated a notable binding score with IMP-1 metallo-β-lactamase, an enzyme contributing to bacterial resistance. nih.gov

The antioxidant activity of this compound derivatives has also been evaluated. nih.govnih.gov While some derivatives show moderate antioxidant potential, they are generally less potent than their 3-amino thiophene-2-carboxamide counterparts. nih.gov For instance, in an ABTS antioxidant assay, this compound derivatives (3a-c) exhibited inhibition percentages ranging from 28.4% to 54.9%. nih.gov

Thiophene carboxamide derivatives have been shown to modulate key cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

c-Jun N-terminal Kinase (JNK) Pathway: Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, functioning as both ATP and JIP mimetics. nih.gov These compounds can bind to both the ATP binding site and the docking site of the kinase, thereby inhibiting the phosphorylation of the c-Jun transcription factor. nih.gov This dual inhibition is a significant finding, as JNK signaling is associated with numerous human disorders, including neurodegeneration, cancer, and inflammation. nih.gov Molecular modeling suggests that the carboxamide group is crucial for this activity, forming hydrogen bonds within the JNK binding pockets. nih.gov

Adhesion Molecule Expression: Certain thiophene carboxamide derivatives can influence inflammatory responses by affecting cell adhesion. 3-Alkoxybenzo[b]thiophene-2-carboxamides have been shown to reduce the surface levels of Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin on activated endothelial cells. nih.gov This indicates an ability to interfere with the signaling cascades that lead to the expression of these key molecules in the inflammatory process. nih.gov

Interaction with Biological Targets

The biological effects of this compound are directly related to its ability to bind to proteins and interfere with essential microbial processes.

Molecular docking studies have elucidated the interactions between thiophene carboxamide derivatives and various protein targets. The carboxamide and thienyl groups are often key to developing multiple associations within the active sites of proteins. nih.gov

For example, a 3-hydroxy thiophene carboxamide derivative (3a) showed a strong binding affinity for a bacterial protein (PDB ID: 1DD6) with a binding score of -7.5022 kcal/mol. nih.gov Another study on JNK inhibitors found that a thiophene carboxamide derivative (compound 25) binds to JNK2 with a dissociation constant (K_d) of 640 nM. nih.gov The interaction involves hydrogen bonds between the carboxamide group and amino acid residues in the protein's binding site. nih.gov

| Compound/Derivative | Target Protein | Binding Affinity / Activity | Source |

| 3-Hydroxy thiophene carboxamide (3a) | IMP-1 metallo beta-lactamase (PDB ID: 1DD6) | Binding Score: -7.5022 kcal/mol | nih.gov |

| Thiophene carboxamide (25) | JNK2 | K_d: 640 nM | nih.gov |

| Thiophene carboxamide (25) | JNK1 (in presence of ATP) | K_d: 1.1 µM | nih.gov |

| Thiophene carboxamide (25) | JNK1 (in presence of pepJIP1) | K_d: 3.1 µM | nih.gov |

| 3-Hydroxy thiophene carboxamide (3b, 3c) | Antioxidant Protein (PDB ID: 2AS1) | Highest binding scores among tested derivatives | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Thiophene derivatives are known for their antimicrobial properties. frontiersin.orgresearchgate.net The presence of a sulfur atom in the thiophene ring is significant for this activity. It is suggested that the sulfur atom can interfere with microbial growth by chelating metal ions essential for the function of metal-dependent enzymes in microbes. researchgate.net

Studies have shown that this compound derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, although they are often more effective against Gram-positive strains. nih.gov Their efficacy, however, can be lower than that of corresponding 3-amino-substituted derivatives. nih.gov For instance, the antibacterial activity of this compound compounds against various bacterial strains ranged from 20.0% to 78.3% inhibition. nih.gov The development of thiophene-based agents is a continuing area of research to combat drug-resistant bacteria, such as extended-spectrum β-lactamase (ESBL) producing E. coli. mdpi.comfrontiersin.org

| Compound Class | Bacterial Strains | Activity Range (% Inhibition) | Source |

| This compound (3a-c) | Gram-positive & Gram-negative | 20.0% - 78.3% | nih.gov |

| 3-Aminothiophene-2-carboxamide (B122380) (7a-c) | Gram-positive & Gram-negative | 40.0% - 86.9% | nih.gov |

This table is interactive. Click on the headers to sort.

Future Directions and Therapeutic Potential

Development of Novel Drug Candidates

The inherent versatility of the thiophene (B33073) carboxamide scaffold has spurred the synthesis and evaluation of numerous derivatives as potential new drug candidates. mdpi.com Research has demonstrated that substitutions at the 3-position of the thiophene-2-carboxamide core significantly influence biological activity. For instance, a comparative study of derivatives with hydroxyl, methyl, and amino groups at this position revealed that the amino-substituted compounds (3-amino thiophene-2-carboxamide) exhibited the most potent antioxidant and antibacterial properties. nih.gov Specifically, derivative 7a in the study showed antioxidant activity comparable to the standard, ascorbic acid, and compounds 7a-c displayed higher antibacterial activity than their hydroxyl or methyl counterparts. nih.gov

In the realm of oncology, thiophene carboxamide derivatives are being developed as biomimetics of established anticancer agents like Combretastatin A-4 (CA-4). nih.gov By mimicking the polar surface area of CA-4, these novel compounds aim to permeate cell membranes and target key cellular machinery, such as tubulin. nih.gov Synthesized phenyl-thiophene-carboxamide derivatives, particularly compounds 2b and 2e, have shown potent activity against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 and 12.58 µM, respectively. nih.gov These findings underscore the potential of the thiophene-2-carboxamide scaffold as a foundational element for creating new and effective anticancer drugs. nih.govmdpi.com

Lead Optimization and Drug Design Strategies

The journey from a promising hit compound to a viable drug candidate hinges on strategic lead optimization and drug design. For thiophene-based compounds, knowledge-based drug design has proven to be a powerful approach. nih.gov This strategy involves leveraging structural information from known inhibitors to design new molecules with improved potency and pharmacokinetic properties.

A notable example is the development of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.gov Starting with a N-hydroxy-thiophene-carboximidamide core, researchers systematically introduced structural modifications to enhance cellular activity and metabolic stability. By extending a side chain on the core structure, they developed compound 27a , a potent IDO1 inhibitor that demonstrated significant target inhibition (51%) in a human ovarian xenograft tumor mouse model. nih.gov This success highlights how rational design, focusing on modifying specific parts of the thiophene scaffold, can lead to compounds with superior drug-like properties. nih.gov

Another design strategy involves creating dual-target inhibitors. Researchers have designed and synthesized thiophene carboxamides intended to act as both vascular endothelial growth factor receptor (VEGFR) and mitotic inhibitors. researchgate.netsemanticscholar.org This approach aims to attack cancer through multiple pathways simultaneously, potentially leading to greater efficacy.

Targeted Therapy Approaches

The development of targeted therapies, which act on specific molecular targets involved in disease, is a cornerstone of modern medicine. Derivatives of 3-Hydroxythiophene-2-carboxamide have been successfully designed to interact with a variety of cancer-related and other therapeutic targets.

Key Molecular Targets for Thiophene-Based Compounds:

| Target Protein | Therapeutic Area | Example Compound Class | Reference |

| VEGFR-2 | Cancer (Angiogenesis) | Thiophene-2-carboxamides | mdpi.comresearchgate.net |

| Tubulin | Cancer (Mitosis) | Thiophene carboxamide derivatives | nih.govresearchgate.net |

| IDO1 | Cancer (Immunotherapy) | N-hydroxy-thiophene-carboximidamide | nih.gov |

| PTP1B | Cancer | Thiophene-2-carboxamides | mdpi.com |

| Mitochondrial Complex I | Cancer | JCI-20679 | mdpi.com |

| Sphingomyelin (B164518) Synthase 2 | Dry Eye Disease | Thiophene carboxamide analogue | nih.gov |

| D-alanine ligase | Bacterial Infection | Thiophene-based heterocycles | nih.gov |

For example, certain thiophene-2-carboxamides bearing aryl substituents have shown the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), while others, like JCI-20679, inhibit mitochondrial complex I. mdpi.com Members of the PAN-90806 family act as potent inhibitors of VEGFR-2. mdpi.com In a different therapeutic area, a novel thiophene carboxamide derivative was discovered to be a highly potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), a potential target for treating dry eye disease. nih.gov This ability to precisely target a range of enzymes and proteins demonstrates the chemical adaptability of the thiophene carboxamide core for creating targeted therapies. mdpi.com

Addressing Antimicrobial Resistance Through Thiophene-Based Compounds

The rise of drug-resistant bacteria presents a global health crisis, making the discovery of new antimicrobial agents essential. Thiophene-based compounds have emerged as a promising class of molecules to address this challenge. frontiersin.orgcore.ac.uk Their antimicrobial activity stems from various mechanisms, including the ability of the sulfur atom to chelate metal ions, thereby interfering with essential microbial enzymes. researchgate.net

Recent studies have identified thiophene derivatives with significant activity against notoriously resistant Gram-negative bacteria. frontiersin.org A focused library of derivatives related to initial hits yielded compounds 4, 5, and 8 , which showed promising activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values ranging from 8 to 32 mg/L. frontiersin.orgcore.ac.uk Further investigation revealed that these compounds could exert a bactericidal effect and increase bacterial membrane permeability. frontiersin.org

Other research has highlighted a thiophene derivative, compound 7 , which was found to be more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Additionally, spiro-indoline-oxadiazole 17 , a thiophene-based heterocycle, displayed highly selective and potent activity against Clostridium difficile, a major cause of hospital-acquired infections. nih.gov These findings indicate that the thiophene scaffold is a valuable platform for developing new antibiotics capable of overcoming existing resistance mechanisms. nih.govcore.ac.uk

Antimicrobial Activity of Selected Thiophene Derivatives:

| Compound/Derivative | Target Organism(s) | Key Finding | Reference(s) |

| Thiophenes 4, 5, 8 | Colistin-Resistant A. baumannii & E. coli | MIC₅₀ values of 8-32 mg/L; bactericidal effect. | frontiersin.orgcore.ac.uk |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than the standard drug gentamicin. | nih.gov |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | High and selective activity (MIC of 2 to 4 μg/ml). | nih.gov |

| 3-Amino thiophene-2-carboxamides | S. aureus, B. subtilis | Higher activity than corresponding hydroxyl derivatives. | nih.gov |

Exploration of New Synthetic Pathways and Applications

The continued exploration of the therapeutic potential of this compound and its analogues relies on the development of efficient and versatile synthetic methods. A proposed strategy for synthesizing these compounds involves the cyclization of precursor molecules like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives. nih.govresearchgate.net More advanced methods include multicomponent reactions, which allow for the construction of complex thiophene analogues in a single step. researchgate.net The iodocyclization of functionalized alkynes represents another important synthetic tool, providing a direct route to iodine-containing thiophenes that can be further modified through cross-coupling reactions. mdpi.com

Beyond the established anticancer and antimicrobial applications, research points to other potential uses. The demonstrated antioxidant activity of 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives suggests they could be explored for conditions associated with oxidative stress. nih.gov The wide range of biological activities reported for thiophene-containing compounds—including anti-inflammatory, anticonvulsant, and antithrombotic effects—opens up numerous avenues for future research and development, solidifying the position of the thiophene scaffold as a privileged structure in medicinal chemistry. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for 3-Hydroxythiophene-2-carboxamide derivatives?

Answer:

The synthesis typically involves multi-step procedures, including: